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Compound of Interest

Compound Name: 1,1-Diethoxyhexane

Cat. No.: B1583345

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1-diethoxyhexane, commonly
known as hexanal diethyl acetal. It covers its chemical identity, physicochemical properties, a
detailed experimental protocol for its synthesis, and spectroscopic data. This document is
intended to be a valuable resource for researchers and professionals in the fields of chemistry
and drug development.

Chemical Identity and Properties

The IUPAC name for hexanal diethyl acetal is 1,1-diethoxyhexane.[1] It is an acetal derived
from hexanal and ethanol.

Physicochemical Data

A summary of the key physicochemical properties of 1,1-diethoxyhexane is presented in Table
1.
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Property Value Reference(s)

IUPAC Name 1,1-diethoxyhexane [1]

Synonyms Hexanal diethyl- acetal, o
Hexaldehyde diethyl acetal

CAS Number 3658-93-3 [1]

Molecular Formula C10H2202 [1]

Molecular Weight 174.28 g/mol [1]

Boiling Point 189 °C at 760 mmHg

Density 0.843 g/cm?

Refractive Index 1.415

Synthesis of 1,1-Diethoxyhexane

The synthesis of 1,1-diethoxyhexane is typically achieved through the acid-catalyzed

acetalization of hexanal with ethanol. The following protocol is adapted from a general

procedure for the formation of acetals from aldehydes.

Experimental Protocol

Reaction:

Hexanal + 2 Ethanol = 1,1-Diethoxyhexane + Water

Materials:

Diethyl ether

Hexanal (1 mole)

Ethanol (absolute, 3 moles)

Anhydrous Calcium Chloride (fused, 0.2 moles)

© 2025 BenchChem. All rights reserved. 2/7

Tech Support


https://www.researchgate.net/publication/302423530_13_13C_Chemical_Shifts_of_Organic_Compounds
https://www.researchgate.net/publication/302423530_13_13C_Chemical_Shifts_of_Organic_Compounds
https://www.researchgate.net/publication/302423530_13_13C_Chemical_Shifts_of_Organic_Compounds
https://www.researchgate.net/publication/302423530_13_13C_Chemical_Shifts_of_Organic_Compounds
https://www.researchgate.net/publication/302423530_13_13C_Chemical_Shifts_of_Organic_Compounds
https://www.benchchem.com/product/b1583345?utm_src=pdf-body
https://www.benchchem.com/product/b1583345?utm_src=pdf-body
https://www.benchchem.com/product/b1583345?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583345?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Saturated sodium bicarbonate solution
» Saturated sodium chloride solution

e Anhydrous magnesium sulfate
Procedure:

« In a round-bottom flask equipped with a reflux condenser and a drying tube, a mixture of
hexanal (1 mole) and absolute ethanol (3 moles) is prepared.

e Anhydrous calcium chloride (0.2 moles) is added to the mixture to act as a dehydrating agent
and Lewis acid catalyst.

o The mixture is refluxed for 2-3 hours. The progress of the reaction can be monitored by thin-
layer chromatography (TLC) or gas chromatography (GC).

 After cooling to room temperature, the reaction mixture is diluted with diethyl ether.

e The ethereal solution is washed successively with water, saturated sodium bicarbonate
solution, and saturated sodium chloride solution.

e The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is
removed by rotary evaporation.

e The crude 1,1-diethoxyhexane is purified by fractional distillation under reduced pressure.

Reaction Mechanism

The formation of 1,1-diethoxyhexane from hexanal and ethanol is a reversible reaction
catalyzed by acid. The mechanism involves the initial protonation of the carbonyl oxygen of
hexanal, followed by nucleophilic attack by ethanol to form a hemiacetal. The hemiacetal is
then protonated, and a molecule of water is eliminated to form a resonance-stabilized
carbocation. Finally, a second molecule of ethanol attacks the carbocation, and after
deprotonation, the acetal is formed.
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Step 3: Protonation of Hydroxyl Group Step 5: Second Nucleophilic Attack

o Step 2: Nucleophilic Attack by Ethanol
+H+ | Protonated Hexanal °

-
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Click to download full resolution via product page

Caption: Acid-catalyzed formation of 1,1-diethoxyhexane.

Spectroscopic Data and Analysis

The structural elucidation of 1,1-diethoxyhexane is confirmed by various spectroscopic
techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Specific experimental NMR data for 1,1-diethoxyhexane is not readily available in public
databases. The following analysis is an estimation based on the known chemical shifts for
similar long-chain acetals, such as 1,1-diethoxyoctane.

IH NMR (Proton NMR):

The expected proton NMR spectrum of 1,1-diethoxyhexane would exhibit the following

signals:
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Chemical Shift

Multiplicity Integration Assignment
(ppm)
~4.45 t 1H -CH(O-)2
~3.55 m 2H -OCH2CHs
~3.40 m 2H -OCHz2CHs
~1.55 m 2H -CH2-CH(O-)2
~1.30 m 6H -(CH2)3-CHs
~1.15 t 6H -OCH2CHs
~0.88 t 3H -(CHz2)a-CHs

13C NMR (Carbon-13 NMR):

The anticipated carbon-13 NMR spectrum would show the following peaks:

Chemical Shift (ppm) Assignment
~103 -CH(O-)2

~60 -OCH2CHs
~34 -CHz2-CH(O-)2
~32 -(CH2)x-

~25 -(CH2)x-

~23 -(CH2)x-

~15 -OCH2CHs
~14 -(CHz2)a-CHs

Infrared (IR) Spectroscopy

The IR spectrum of 1,1-diethoxyhexane is characterized by the following key absorptions:
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Wavenumber (cm~?) Functional Group
2950-2850 C-H stretching (alkane)
1465 C-H bending (alkane)
1120-1050 C-O stretching (acetal)

The absence of a strong absorption band in the region of 1700-1750 cm~1 confirms the
absence of a carbonyl group (C=0) from the starting hexanal.

Mass Spectrometry (MS)

The electron ionization mass spectrum of 1,1-diethoxyhexane would be expected to show a
molecular ion peak (M*) at m/z = 174. The fragmentation pattern would likely involve the loss of
ethoxy (*OCH2CHs) and hexyl (*CsH13) radicals, leading to characteristic fragment ions. A
prominent peak is often observed at m/z 103, corresponding to the [CH(OCH2CHs)z]*
fragment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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